molecular formula C15H17NO2S B6427028 N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-cyclopropylacetamide CAS No. 2327221-54-3

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-cyclopropylacetamide

Cat. No.: B6427028
CAS No.: 2327221-54-3
M. Wt: 275.4 g/mol
InChI Key: YRDAZXQOEPVYCC-UHFFFAOYSA-N
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Description

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-cyclopropylacetamide is a complex organic compound that features a benzothiophene moiety, a hydroxyethyl group, and a cyclopropylacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-cyclopropylacetamide typically involves the following steps:

    Formation of Benzothiophene Core: The benzothiophene core can be synthesized via an aryne reaction with alkynyl sulfides. This method allows for the formation of 3-substituted benzothiophenes in a one-step intermolecular manner.

    Introduction of Hydroxyethyl Group: The hydroxyethyl group can be introduced through a nucleophilic addition reaction involving ethylene oxide and the benzothiophene derivative.

    Cyclopropylacetamide Formation: The final step involves the acylation of the hydroxyethyl-benzothiophene intermediate with cyclopropylacetyl chloride under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-cyclopropylacetamide can undergo various chemical reactions, including:

    Oxidation: The benzothiophene moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the functional groups, such as reducing the carbonyl group to a hydroxyl group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzothiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens (for electrophilic substitution) or organolithium compounds (for nucleophilic substitution) are commonly employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and amines.

    Substitution: Various substituted benzothiophene derivatives.

Scientific Research Applications

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-cyclopropylacetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-cyclopropylacetamide involves its interaction with specific molecular targets. The benzothiophene moiety can interact with various enzymes and receptors, modulating their activity. The hydroxyethyl group enhances the compound’s solubility and bioavailability, while the cyclopropylacetamide group can influence the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-cyclopropylacetamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the hydroxyethyl and cyclopropylacetamide groups differentiates it from other benzothiophene derivatives, potentially offering enhanced pharmacokinetic and pharmacodynamic profiles.

Properties

IUPAC Name

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-cyclopropylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2S/c17-13(8-16-15(18)7-10-5-6-10)12-9-19-14-4-2-1-3-11(12)14/h1-4,9-10,13,17H,5-8H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRDAZXQOEPVYCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CC(=O)NCC(C2=CSC3=CC=CC=C32)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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